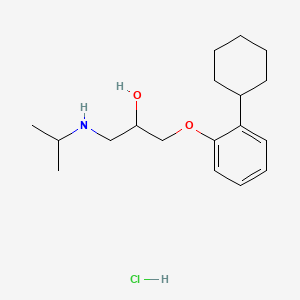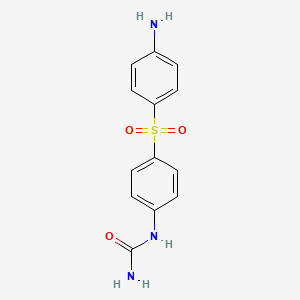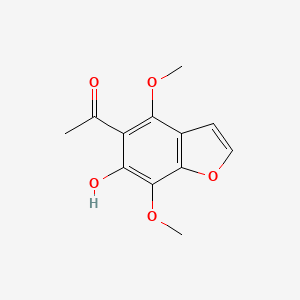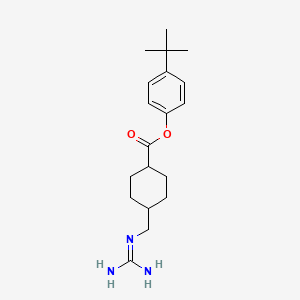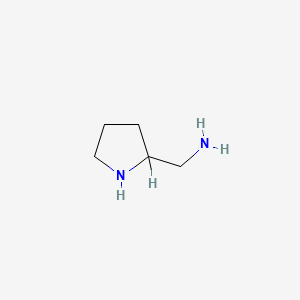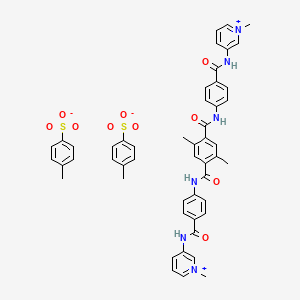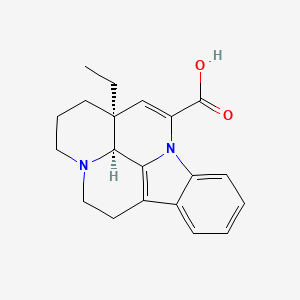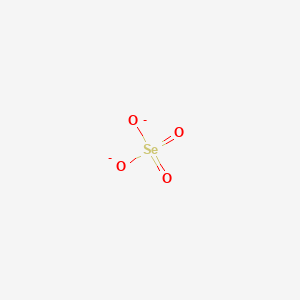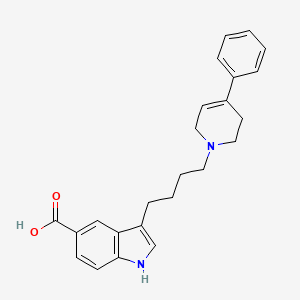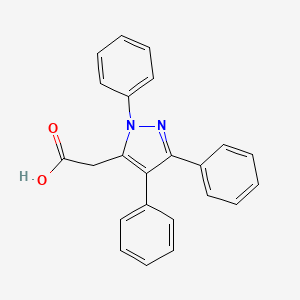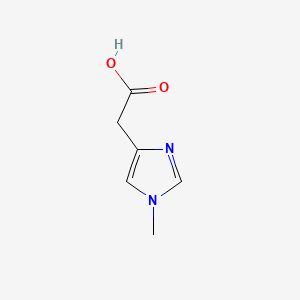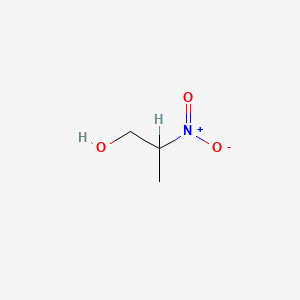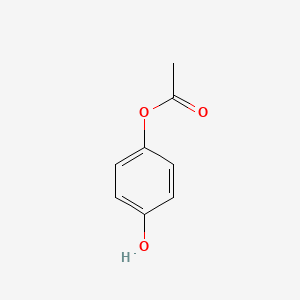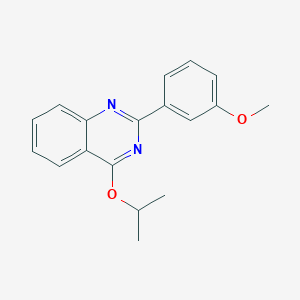
2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-4-propan-2-yloxyquinazoline is a member of quinazolines.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One of the primary scientific applications of derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline is in the field of antibacterial research. Osarumwense synthesized compounds similar to 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline and found that these compounds exhibited significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeriginosa, and candida albicans. The compounds demonstrated higher antibacterial activities compared to standard antibacterial drugs, suggesting their potential as novel antibacterial agents (Osarodion Peter Osarumwense, 2022).
Antioxidant and Anticancer Activity
The antioxidant and anticancer activities of derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline have been explored in multiple studies. Tumosienė et al. synthesized a series of novel derivatives and found that some of them demonstrated antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. Additionally, the derivatives exhibited anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential as therapeutic agents (I. Tumosienė et al., 2020).
Blood Brain Barrier Penetration and Apoptosis Induction
Derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline have also been investigated for their potential in treating brain-related ailments due to their high blood-brain barrier penetration. Sirisoma et al. identified a derivative that was found to be a potent apoptosis inducer, effectively inducing cell death in cancer cells. This compound also exhibited high blood-brain barrier penetration and efficacy in human breast cancer and other mouse xenograft cancer models, suggesting its potential as an anticancer agent (N. Sirisoma et al., 2009).
Corrosion Inhibition
In a different field of application, Khan et al. investigated the role of certain derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds exhibited effective inhibitory properties, acting as mixed-type inhibitors and primarily functioning through adsorption on the mild steel surface. The efficiency of these inhibitors increased with concentration, highlighting their potential use in protecting metals from corrosion (Ghulamullah Khan et al., 2017).
Propriétés
Nom du produit |
2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-4-propan-2-yloxyquinazoline |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)22-18-15-9-4-5-10-16(15)19-17(20-18)13-7-6-8-14(11-13)21-3/h4-12H,1-3H3 |
Clé InChI |
ZARZTFGZHSVUIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)
